

4-Methoxyoxane-4-carboxylic Acid in Drug Design: Application Notes and Protocols

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Compound of Interest

Compound Name: 4-Methoxyoxane-4-carboxylic acid

Cat. No.: B590501

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Disclaimer: Publicly available information on the specific use of **4-Methoxyoxane-4-carboxylic acid** as a scaffold in drug design is limited. The following application notes and protocols are based on the general principles of medicinal chemistry and an analysis of related scaffolds, supplemented by information from available patent literature. The quantitative data and specific experimental details provided are illustrative and intended to serve as a template for research and development.

Introduction

The tetrahydropyran (oxane) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of approved drugs and clinical candidates. Its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive alternative to carbocyclic rings. When functionalized with a carboxylic acid, the resulting scaffold can engage in crucial hydrogen bonding interactions with biological targets. The introduction of a methoxy group at the 4-position, as in **4-Methoxyoxane-4-carboxylic acid**, can further modulate the scaffold's polarity, lipophilicity, and conformational preferences, offering a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of a lead compound.

One patent has disclosed the use of 4-methoxytetrahydropyran-4-carboxylic acid as an intermediate in the synthesis of imidazole derivatives with potential therapeutic applications, highlighting its utility as a building block in the construction of more complex bioactive molecules.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Application Note: Targeting Cannabinoid Receptor 2 (CB2) with 4-Methoxyoxane-4-carboxylic Acid Derivatives

This application note describes a hypothetical use of the **4-Methoxyoxane-4-carboxylic acid** scaffold in the design of selective agonists for the Cannabinoid Receptor 2 (CB2). The CB2 receptor is a G protein-coupled receptor primarily expressed on immune cells and is a promising target for the treatment of inflammatory and neuropathic pain without the psychoactive side effects associated with CB1 receptor activation.

The **4-Methoxyoxane-4-carboxylic acid** scaffold can serve as a rigid core to present key pharmacophoric features for CB2 receptor binding. The carboxylic acid moiety can form a critical salt bridge or hydrogen bond interaction with a basic residue in the receptor binding pocket, while the methoxy group and the oxane ring can be used to optimize van der Waals interactions and solubility.

Hypothetical Quantitative Data

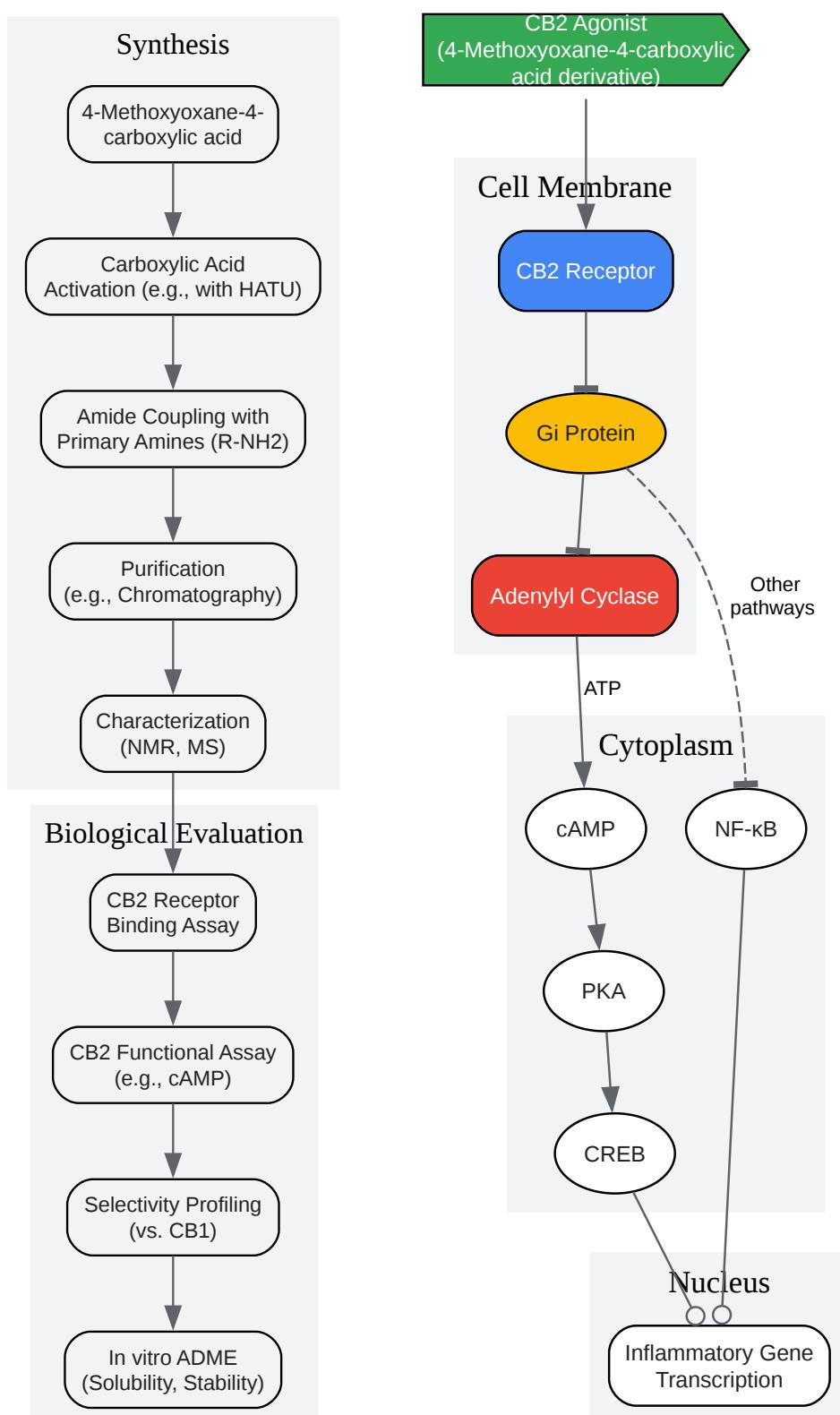
A series of hypothetical amide derivatives of **4-Methoxyoxane-4-carboxylic acid** were synthesized and evaluated for their binding affinity and functional activity at the human CB2 receptor. The results are summarized in Table 1.

Table 1: Biological Activity of Hypothetical **4-Methoxyoxane-4-carboxylic Acid** Derivatives

Compound ID	R Group	CB2 Binding Affinity (Ki, nM)	CB2 Functional Activity (EC50, nM)
Scaffold	H	>10,000	>10,000
Derivative 1	Benzyl	150	250
Derivative 2	4-Chlorobenzyl	75	120
Derivative 3	Naphthylmethyl	50	85
Derivative 4	3-Trifluoromethylphenyl	25	45

Experimental Workflow

The general workflow for the synthesis and evaluation of the **4-Methoxyoxane-4-carboxylic acid** derivatives is depicted below.

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References

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